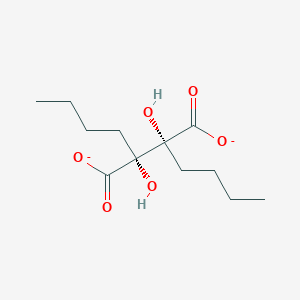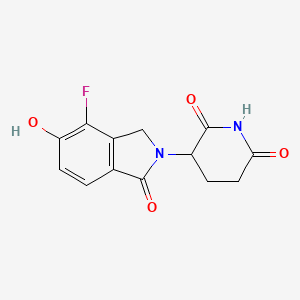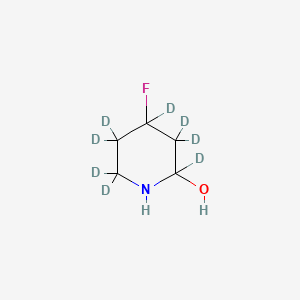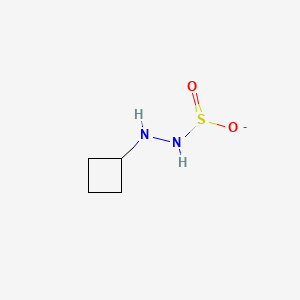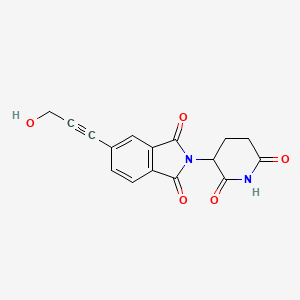
Thalidomide-5'-propargyl-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5’-propargyl-OH is a derivative of thalidomide, a compound historically known for its teratogenic effects but later repurposed for its immunomodulatory and anti-angiogenic properties. Thalidomide-5’-propargyl-OH is particularly significant in the field of targeted protein degradation, where it acts as a Cereblon ligand to recruit CRBN proteins .
Preparation Methods
The synthesis of Thalidomide-5’-propargyl-OH involves the modification of thalidomide with a propargyl group. This process typically includes the use of propargyl alcohol and a suitable catalyst to facilitate the reaction. The synthetic route can be summarized as follows:
Starting Material: Thalidomide.
Reagent: Propargyl alcohol.
Catalyst: Commonly used catalysts include Lewis acids like BF3·Et2O.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the efficient formation of the propargylated product.
Chemical Reactions Analysis
Thalidomide-5’-propargyl-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The propargyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Thalidomide-5’-propargyl-OH has a wide range of applications in scientific research:
Mechanism of Action
Thalidomide-5’-propargyl-OH exerts its effects by binding to Cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). This binding induces the recruitment of non-native substrates to CRL4 CRBN, leading to their subsequent degradation. The molecular targets include transcription factors like IKZF1 and IKZF3, which are selectively degraded through this mechanism .
Comparison with Similar Compounds
Thalidomide-5’-propargyl-OH is unique compared to other thalidomide derivatives due to its propargyl modification, which enhances its ability to act as a Cereblon ligand. Similar compounds include:
Lenalidomide: Another thalidomide derivative with immunomodulatory properties.
Pomalidomide: Known for its anti-angiogenic and anti-inflammatory effects.
Tetrafluorinated Thalidomide Analogues: These compounds have shown promising anticancer properties.
Thalidomide-5’-propargyl-OH stands out due to its specific application in targeted protein degradation, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C16H12N2O5 |
|---|---|
Molecular Weight |
312.28 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxyprop-1-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O5/c19-7-1-2-9-3-4-10-11(8-9)16(23)18(15(10)22)12-5-6-13(20)17-14(12)21/h3-4,8,12,19H,5-7H2,(H,17,20,21) |
InChI Key |
HQOKBUZNZQOYFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



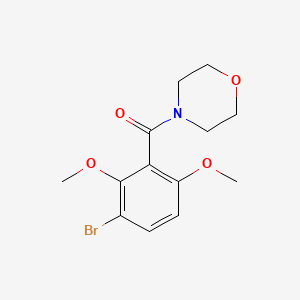
![4-[(3,6-Ditert-butylcarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14774638.png)
![1-[(6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]ethanone](/img/structure/B14774650.png)
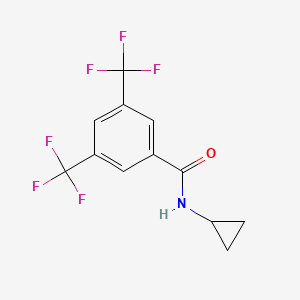
![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)
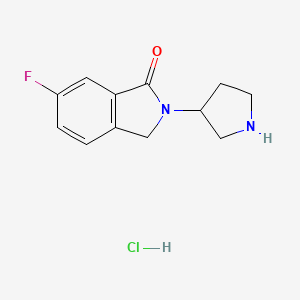
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14774669.png)
![2-(1,2-Dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B14774670.png)

